molecular formula C17H15N3O6S B2884586 3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid CAS No. 687569-63-7

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B2884586
CAS No.: 687569-63-7
M. Wt: 389.38
InChI Key: BGYRMKHJQSENQV-UHFFFAOYSA-N
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Description

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-b]pyridine derivative with 2,5-dimethoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    2,5-dimethoxyaniline derivatives: Compounds with this functional group may have comparable chemical properties and reactivity.

Uniqueness

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-25-7-3-4-11(26-2)10(5-7)19-15(22)13-12(18)8-6-9(17(23)24)14(21)20-16(8)27-13/h3-6H,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYRMKHJQSENQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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